2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride
Overview
Description
2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride is a fluorinated organic compound that contains a pyridine ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride typically involves the following steps:
Halogenation: The starting material, pyridine, undergoes halogenation to introduce a fluorine atom at the 2-position.
Alkylation: The fluorinated pyridine is then alkylated to introduce the prop-2-enoic acid moiety.
Hydrolysis: The resulting ester is hydrolyzed to form the carboxylic acid.
Acidification: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups on the pyridine ring.
Scientific Research Applications
2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-2-(pyridin-3-yl)prop-2-enoic acid hydrochloride: Similar structure but with a different position of the fluorine atom.
2-Fluoro-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride: Similar structure but with a different position of the pyridine ring.
Uniqueness: 2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride is unique due to its specific arrangement of the fluorine atom and the pyridine ring, which influences its chemical reactivity and biological activity. This arrangement allows for selective interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-5H,(H,11,12);1H/b7-4-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYFKMRHVDVFS-ZULQGGHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(/C(=O)O)\F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807920-24-6 | |
Record name | 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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